molecular formula C25H24N6O2 B2887900 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1190014-11-9

1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2887900
CAS RN: 1190014-11-9
M. Wt: 440.507
InChI Key: PSKVYOCZOFYEHG-UHFFFAOYSA-N
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Description

1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study highlighted the synthesis and evaluation of anticancer properties of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives. These compounds, including structures similar to the mentioned compound, were tested for their in vitro antiproliferative activity, showing promising results against certain cancer cell lines (Ajeesh Kumar et al., 2016).

Antimycobacterial Activity

Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, including derivatives with 1,2,4-oxadiazole rings, demonstrated antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential use of related compounds in tuberculosis treatment strategies (Gezginci et al., 1998).

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, were synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, and antituberculosis activity. Among these, certain compounds showed significant activity, indicating the therapeutic potential of such derivatives (Jeankumar et al., 2013).

Antimicrobial Activity

Novel compounds derived from 1,2,4-oxadiazole, including piperidine or pyrrolidine rings, were synthesized and found to exhibit strong antimicrobial activity. A structure–activity study revealed that these compounds could serve as effective antimicrobial agents, underscoring the importance of the 1,2,4-oxadiazole moiety in such applications (Krolenko et al., 2016).

Inhibition of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives were identified as inhibitors of soluble epoxide hydrolase, a key enzyme involved in various physiological processes. The optimization of these compounds led to the development of potential tools for investigating the role of soluble epoxide hydrolase in diseases, offering insights into the therapeutic relevance of such inhibitors (Thalji et al., 2013).

properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-24(28-17-20-9-4-5-13-26-20)19-11-15-31(16-12-19)23-21(10-6-14-27-23)25-29-22(30-33-25)18-7-2-1-3-8-18/h1-10,13-14,19H,11-12,15-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVYOCZOFYEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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